molecular formula C16H14ClN3O B1662966 (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine CAS No. 827030-33-1

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine

Cat. No. B1662966
M. Wt: 299.75 g/mol
InChI Key: CIPVUQSDDVFBPO-UHFFFAOYSA-N
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Description

The compound “(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine” is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings . Quinazoline derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine” were not found, quinazoline derivatives can be synthesized through various methods . For instance, 2-chloro-4-hydrazinylquinazoline can be heated with acetic anhydride to produce a quinazoline derivative .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using quantum chemical features such as HOMO and LUMO . The electronic charge transfer occurs within the system through conjugated paths .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, 2-chloro-4-hydrazinylquinazoline can react with acetic anhydride to form a quinazoline derivative .

Scientific Research Applications

Anticancer Properties

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine and its derivatives have been studied for their potential as anticancer agents. For instance, a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and a promising anticancer clinical candidate. It exhibited significant efficacy in various cancer models, including human MX-1 breast cancer, and was noted for its excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Antibacterial Activity

Research has also explored the antibacterial applications of quinazoline derivatives. A study synthesized compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, which demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antibacterial agent (Osarumwense, 2022).

Thermo-physical Characterization

In the field of material science, the thermo-physical properties of derivatives such as 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide have been investigated. This research provides valuable insights into the behavior of these compounds under various conditions, which is crucial for their application in various scientific domains (Godhani et al., 2013).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Further anticancer applications include the development of novel classes of tubulin-binding tumor-vascular disrupting agents. These compounds, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, target established blood vessels in tumors, thereby inhibiting tumor growth and inducing apoptosis (Cui et al., 2017).

Corrosion Inhibition

Interestingly, some quinazoline derivatives have been studied for their corrosion inhibition properties. For example, compounds like N-[(1Z)-(2-chloroquinolin-yl)methylene]- N-(4-methoxyphenyl)amine demonstrated significant inhibition effects on the corrosion of mild steel in hydrochloric acid solution, indicating their potential use in industrial applications (Prabhu et al., 2008).

Synthesis and Structure Elucidation

Research has also focused on synthesizing novel quinazoline derivatives and elucidating their structures, which is fundamental for understanding their properties and potential applications in various fields, such as pharmaceuticals and materials science. Studies have described the synthesis and structural characterization of various quinazoline derivatives, providing a basis for their further exploration in scientific research (El-Hashash et al., 2011).

Future Directions

Quinazoline derivatives have potential in the development of targeted chemotherapeutic agents with low side effects and high selectivity . They are being explored for their anticancer activity and other biological activities . This provides a promising direction for future research and development in drug discovery .

properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPVUQSDDVFBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471494
Record name (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine

CAS RN

827030-33-1
Record name (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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